molecular formula C22H17Cl2N3O3S B12479128 N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-5-(3,4-dichlorophenyl)furan-2-carboxamide

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-5-(3,4-dichlorophenyl)furan-2-carboxamide

Cat. No.: B12479128
M. Wt: 474.4 g/mol
InChI Key: RJTUUDJBINBTGD-UHFFFAOYSA-N
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Description

N-(2-BUTANAMIDO-1,3-BENZOTHIAZOL-6-YL)-5-(3,4-DICHLOROPHENYL)FURAN-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BUTANAMIDO-1,3-BENZOTHIAZOL-6-YL)-5-(3,4-DICHLOROPHENYL)FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzothiazole Core: Starting with a suitable aniline derivative, the benzothiazole core can be synthesized through a cyclization reaction with sulfur and an oxidizing agent.

    Amidation: The benzothiazole derivative can then be reacted with butanoyl chloride to introduce the butanamido group.

    Furan Ring Formation: The furan ring can be synthesized separately and then coupled with the benzothiazole derivative through a cross-coupling reaction.

    Final Coupling: The final step involves coupling the furan derivative with the benzothiazole derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-BUTANAMIDO-1,3-BENZOTHIAZOL-6-YL)-5-(3,4-DICHLOROPHENYL)FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzothiazole or furan rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Catalysts: Palladium on carbon (Pd/C), copper(I) iodide (CuI)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-BUTANAMIDO-1,3-BENZOTHIAZOL-6-YL)-5-(3,4-DICHLOROPHENYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to the desired therapeutic or biological outcome.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole cores but different substituents.

    Furan Derivatives: Compounds with furan rings and various functional groups.

    Amide Derivatives: Compounds with amide linkages and different aromatic or heterocyclic rings.

Uniqueness

N-(2-BUTANAMIDO-1,3-BENZOTHIAZOL-6-YL)-5-(3,4-DICHLOROPHENYL)FURAN-2-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C22H17Cl2N3O3S

Molecular Weight

474.4 g/mol

IUPAC Name

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-5-(3,4-dichlorophenyl)furan-2-carboxamide

InChI

InChI=1S/C22H17Cl2N3O3S/c1-2-3-20(28)27-22-26-16-7-5-13(11-19(16)31-22)25-21(29)18-9-8-17(30-18)12-4-6-14(23)15(24)10-12/h4-11H,2-3H2,1H3,(H,25,29)(H,26,27,28)

InChI Key

RJTUUDJBINBTGD-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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